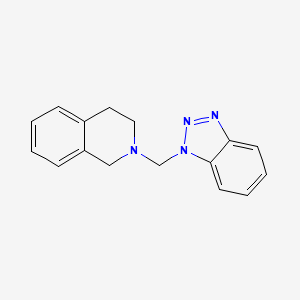

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the structural features of benzotriazole and tetrahydroisoquinoline Benzotriazole is known for its versatility in synthetic chemistry, while tetrahydroisoquinoline is a core structure in many natural and synthetic compounds with significant biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of benzotriazole derivatives with tetrahydroisoquinoline precursors. One common method involves the use of 1-hydroxymethylbenzotriazole and tryptamine in ethanol under reflux conditions . The reaction yields a crystalline product that can be purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the benzotriazole ring or the tetrahydroisoquinoline moiety.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol, dioxane, and the use of catalysts or microwave irradiation to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety linked to a benzotriazole unit. This structural arrangement is crucial for its biological activity.

Neuropharmacological Applications

Recent studies have highlighted the potential of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases and depression.

- Mechanism of Action : The compound exhibits inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative disorders like Alzheimer’s disease. In vitro assays have demonstrated that certain derivatives of this compound significantly reduce enzyme activity, suggesting their potential as therapeutic agents for conditions characterized by cognitive decline and mood disorders .

Antidepressant Properties

Research has indicated that compounds derived from tetrahydroisoquinoline can reduce immobility time in forced swim tests (FST), a common model for assessing antidepressant efficacy. For instance, specific derivatives have shown promising results in alleviating depressive symptoms in animal models .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, some exhibited excellent inhibitory potency against MAO-B and butyrylcholinesterase (BuChE). The most effective compounds were further tested in vivo for their antidepressant effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the synthesized compounds and their target enzymes. These studies provide insights into the structural requirements necessary for optimal binding affinity and biological activity .

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological targets through non-covalent interactions. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.

Tetrahydroisoquinoline: A core structure in many natural products and synthetic drugs with diverse biological activities.

N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydro-β-carboline: Similar in structure and used in similar applications.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both synthetic and medicinal chemistry .

Actividad Biológica

The compound 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (abbreviated as BT-TIQ) is a derivative of tetrahydroisoquinoline fused with a benzotriazole moiety. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities. The benzotriazole system is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with BT-TIQ based on current research findings.

BT-TIQ is characterized by its unique structure that combines a tetrahydroisoquinoline core with a benzotriazole group. The molecular formula for BT-TIQ is C14H13N3, which includes three nitrogen atoms that contribute to its biological activity. The planar nature of the benzotriazole ring enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to BT-TIQ demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BT-TIQ | E. coli | 15 μg/mL |

| BT-TIQ | S. aureus | 10 μg/mL |

| Analog A | Bacillus subtilis | 5 μg/mL |

| Analog B | Pseudomonas aeruginosa | 20 μg/mL |

Antiparasitic Activity

BT-TIQ has shown promising results against protozoan parasites. A study demonstrated that related benzotriazole compounds exhibited significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact effectively with the parasite's metabolic pathways .

Case Study: Inhibition of Trypanosoma cruzi

In vitro assays revealed that BT-TIQ derivatives could reduce the viability of epimastigote forms by over 50% at concentrations as low as 25 μg/mL after 72 hours of incubation . This indicates a potential for developing new treatments for parasitic infections.

Anticancer Activity

The anticancer potential of BT-TIQ is also noteworthy. Research has indicated that benzotriazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds exhibiting this activity have been linked to reduced proliferation rates in various cancer cell lines .

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| BT-TIQ | HeLa (cervical cancer) | 12 μM |

| Analog C | MCF-7 (breast cancer) | 15 μM |

| Analog D | A549 (lung cancer) | 10 μM |

Structure-Activity Relationship (SAR)

The biological activity of BT-TIQ can be influenced by modifications to its chemical structure. Substituents on the benzotriazole ring and variations in the tetrahydroisoquinoline core can enhance or diminish its efficacy against specific biological targets .

Propiedades

IUPAC Name |

2-(benzotriazol-1-ylmethyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-2-6-14-11-19(10-9-13(14)5-1)12-20-16-8-4-3-7-15(16)17-18-20/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINTAQDYVPEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.